6-amino-3-methylquinazolin-4(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 6-amino-3-methylquinazolin-4(3H)-one hydrochloride consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom. The InChI code for this compound is 1S/C9H9N3O/c1-12-5-11-8-3-2-6 (10)4-7 (8)9 (12)13/h2-5H,10H2,1H3 .Scientific Research Applications
Corrosion Inhibition
- Inhibitor for Steel Corrosion: 6-amino-3-methylquinazolin-4(3H)-one derivatives have been evaluated for their properties as corrosion inhibitors. A study showed that these compounds can efficiently inhibit the corrosion of mild steel in an acidic environment, with their efficiency depending on factors like the nitrogen content in the inhibitor, concentration, and molecular weight (Kadhim et al., 2017).
Synthesis and Bioactivity
- Halogenation and Schiff Base Derivatives: Research has been conducted on the direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one, leading to the production of 6-iodo/bromo derivatives. These compounds have been used to prepare Schiff bases, which show potential bioactivity (Sayyed et al., 2006).
- Antimicrobial and Anti-inflammatory Activities: Another study synthesized Schiff bases from 3-amino-2-methylquinazolin-4(3H)-one and investigated their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. Some compounds showed significant analgesic and anti-inflammatory activities (Sahu et al., 2008).
Anticancer Research
- Anticancer Activity: A novel 3-amino-4-hydroxyquinolinone derivative has been synthesized and tested for its anticancer activity. The compound showed strong antiproliferative effects, suggesting its potential as a therapeutic agent (Talaat et al., 2022).
Quinoline-Pyrimidine Hybrid Compounds
- Cytotoxicity and ADMET Properties: Quinoline-pyrimidine hybrid compounds derived from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one have been studied for their in vitro cytotoxic activity against cancer cell lines. Some compounds demonstrated significant activity, with promising drug-likeness behavior (Toan et al., 2020).
Schiff Bases as Corrosion Inhibitors
- Schiff Bases for Steel Corrosion Prevention: Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one have been identified as effective inhibitors for mild steel corrosion in acidic conditions, demonstrating high inhibition efficiencies (Jamil et al., 2018).
properties
IUPAC Name |
6-amino-3-methylquinazolin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13;/h2-5H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDWCBSVKHVSNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3-methylquinazolin-4(3H)-one hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.